molecular formula C15H14ClN3O2 B7539490 6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide

6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No. B7539490
M. Wt: 303.74 g/mol
InChI Key: OKHNPQACUOGMHR-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and physiological effects:
Studies have shown that 6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research laboratories.

Future Directions

There are several potential future directions for research involving 6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, further studies could be conducted to optimize the synthesis method of this compound and develop more efficient and cost-effective methods for its production. Finally, studies could be conducted to evaluate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

The synthesis of 6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide involves a series of chemical reactions. The initial step involves the preparation of 5-methyl-1,2-oxazole-3-carboxylic acid, which is then reacted with N-methyl-N-(tert-butoxycarbonyl)hydrazine to form N-methyl-N-(tert-butoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxamide. This intermediate is then reacted with 6-chloro-1H-indole-2-carboxylic acid to form the final product.

Scientific Research Applications

6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer.

properties

IUPAC Name

6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-9-5-12(18-21-9)8-19(2)15(20)14-6-10-3-4-11(16)7-13(10)17-14/h3-7,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHNPQACUOGMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=CC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide

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